molecular formula C8H10FNO B1370071 2-((3-Fluorophenyl)amino)ethanol CAS No. 404-95-5

2-((3-Fluorophenyl)amino)ethanol

Cat. No. B1370071
CAS RN: 404-95-5
M. Wt: 155.17 g/mol
InChI Key: OVOPVIJWLGPOOU-UHFFFAOYSA-N
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Description

“2-((3-Fluorophenyl)amino)ethanol”, also known as “®-2-Amino-2-(3-fluorophenyl)ethanol”, is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . This indicates the presence of a fluorophenyl group attached to an aminoethanol group.


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature .

Scientific Research Applications

  • Receptor Differentiation and Sympathomimetic Activity

    • A study by Lands, Ludueña, & Buzzo (1967) explored structural modifications of a similar compound (1-(3,4-dihydroxyphenyl)-2-amino-ethanol), noting that changes in its structure, including the addition of alkyl groups, impact its sympathomimetic activity. This study suggests that such compounds, including derivatives of 2-((3-Fluorophenyl)amino)ethanol, may be useful in studying beta-receptor populations and their subtypes in various tissues.
  • Luminescence and Fluorescence Studies

    • Research by Hisham et al. (2019) on N-aryl-2-aminoquinolines, which are structurally related to this compound, highlights the significance of fluorescence behavior in different solvents. Their findings show that solvents like ethanol influence fluorescence quantum yields, indicating the potential of such compounds in fluorescence-based applications.
  • Synthesis Processes in Pharmaceutical Compounds

    • Kametani et al. (1970) detailed a synthesis process involving 2-amino-(3-hydroxyphenyl) ethanol Kametani et al. (1970), which is closely related to this compound. The study presents how cyclization processes using such compounds can lead to the creation of various heterocyclic compounds, which are often critical in the synthesis of pharmaceuticals.
  • Crystallography and Chemical Properties

    • Percino et al. (2008) conducted a study on 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Percino et al. (2008), a compound similar to this compound. Their work, focusing on X-ray crystal structures, provides insights into the molecular and crystallographic properties of such compounds, which can be crucial in understanding their chemical behavior and potential applications.
  • Catalysis and Bioreduction

    • Hanson et al. (2005) explored the use of microbial cultures for the bioreduction of ketones to S-alcohols Hanson et al. (2005). This research is relevant to compounds like this compound, as it provides a basis for understanding how biocatalysis can be applied to the synthesis of complex organic compounds, including pharmaceutical intermediates.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, avoiding contact with skin and eyes, and wearing suitable protective clothing .

Biochemical Analysis

Biochemical Properties

2-((3-Fluorophenyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which are enzymes involved in the metabolism of alcohols. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound have been associated with cellular toxicity and adverse effects on organ function in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many xenobiotics. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

2-(3-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOPVIJWLGPOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614335
Record name 2-(3-Fluoroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404-95-5
Record name 2-(3-Fluoroanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similar procedure as described in example 31a) was used, starting from 3-fluorophenylglycine, sodium borohydride and iodine to give 3-fluoro-Phenylglycinol. LC-MS m/e 156 (MH+).
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